molecular formula C14H10N2O5 B14178829 1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-(2-propynyl)- CAS No. 849468-05-9

1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-(2-propynyl)-

Cat. No.: B14178829
CAS No.: 849468-05-9
M. Wt: 286.24 g/mol
InChI Key: JSJRUVQKSGGNMS-UHFFFAOYSA-N
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Description

1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-(2-propynyl)- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This particular compound is known for its unique structure, which includes an indole core substituted with carboxycarbonyl and propynyl groups. The molecular formula is C11H8N2O5, and it has a molecular weight of 248.1916 .

Preparation Methods

The synthesis of 1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-(2-propynyl)- can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole core . The introduction of the carboxycarbonyl and propynyl groups can be achieved through subsequent reactions involving appropriate reagents and conditions. Industrial production methods may involve optimizing these synthetic routes for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The indole core can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents like halogens or nitrating agents can be used under controlled conditions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-(2-propynyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-(2-propynyl)- involves its interaction with specific molecular targets and pathways. Indole derivatives often act by binding to receptors or enzymes, modulating their activity. For example, they may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Compared to other indole derivatives, 1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-(2-propynyl)- is unique due to its specific substituents. Similar compounds include:

These compounds share the indole core but differ in their functional groups and biological activities, highlighting the versatility and importance of indole derivatives in various fields.

Properties

CAS No.

849468-05-9

Molecular Formula

C14H10N2O5

Molecular Weight

286.24 g/mol

IUPAC Name

6-(oxaloamino)-1-prop-2-ynylindole-5-carboxylic acid

InChI

InChI=1S/C14H10N2O5/c1-2-4-16-5-3-8-6-9(13(18)19)10(7-11(8)16)15-12(17)14(20)21/h1,3,5-7H,4H2,(H,15,17)(H,18,19)(H,20,21)

InChI Key

JSJRUVQKSGGNMS-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C=CC2=CC(=C(C=C21)NC(=O)C(=O)O)C(=O)O

Origin of Product

United States

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